molecular formula C20H23ClN2O4S B4961031 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide

Cat. No.: B4961031
M. Wt: 422.9 g/mol
InChI Key: BDENGVKAASGFEH-UHFFFAOYSA-N
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Description

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonamide core with a 4-chlorophenyl group and an azepane ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core The azepane ring is introduced through a nucleophilic substitution reaction, where an azepane derivative reacts with an appropriate electrophile

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzenesulfonamide core and the azepane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed coupling reactions under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-(tert-butyl)benzenesulfonamide
  • 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-cyclopentylbenzenesulfonamide

Uniqueness

Compared to similar compounds, 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide stands out due to its unique combination of the azepane ring and the 4-chlorophenyl group

Properties

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c21-16-5-7-17(8-6-16)22-28(25,26)19-11-9-18(10-12-19)27-15-20(24)23-13-3-1-2-4-14-23/h5-12,22H,1-4,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDENGVKAASGFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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